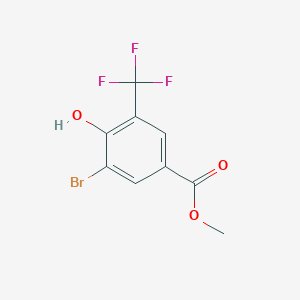

Methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate

Description

Methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate is a halogenated, fluorinated benzoate ester featuring a bromine atom at the 3-position, a hydroxyl group at the 4-position, and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. The hydroxyl group confers acidity and hydrogen-bonding capability, while the electron-withdrawing trifluoromethyl and bromine substituents enhance stability and influence reactivity in electrophilic substitution reactions .

Properties

Molecular Formula |

C9H6BrF3O3 |

|---|---|

Molecular Weight |

299.04 g/mol |

IUPAC Name |

methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C9H6BrF3O3/c1-16-8(15)4-2-5(9(11,12)13)7(14)6(10)3-4/h2-3,14H,1H3 |

InChI Key |

GOEZAZYZMZWCPM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate typically involves the bromination of methyl 4-hydroxy-5-(trifluoromethyl)benzoate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the trifluoromethyl group.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation reactions may produce benzoic acids or aldehydes .

Scientific Research Applications

Methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate involves its interaction with various molecular targets and pathways. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable intermediates in chemical reactions. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Positional Isomers

Positional isomers of the target compound demonstrate how substituent arrangement impacts physicochemical properties:

- Substituent Position Effects: The hydroxyl group at the 4-position in the target compound increases polarity and solubility in polar solvents compared to non-hydroxylated analogs like Methyl 3-bromo-5-(trifluoromethyl)benzoate .

Functional Group Variations

Replacing the hydroxyl group with other substituents alters electronic and steric properties:

- Hydroxyl vs. Halogen/Amine: The hydroxyl group in the target compound increases acidity (pKa ~8–10) compared to chlorine (non-acidic) or morpholino (basic) analogs, making it reactive in deprotonation-driven reactions . Amino-substituted analogs exhibit nucleophilic behavior, whereas the hydroxyl group in the target compound may participate in hydrogen bonding or esterification reactions .

Trifluoromethyl Group Comparisons

The trifluoromethyl group’s electronic effects are consistent across analogs, but its position modulates reactivity:

- Position-Directed Reactivity :

- The 5-position -CF₃ group in the target compound may synergize with the 4-OH group to direct electrophilic attacks to the 2- or 6-positions, whereas -CF₃ at the 3- or 4-position (e.g., Methyl 4-(trifluoromethyl)benzoate) directs reactions to meta positions .

Biological Activity

Methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₉H₆BrF₃O₂

- Molecular Weight : 283.00 g/mol

- CAS Number : 187331-46-0

Mechanisms of Biological Activity

The trifluoromethyl group in this compound is known to enhance biological activity by influencing lipophilicity and electronic properties. Studies indicate that the presence of the trifluoromethyl group can significantly increase the potency of compounds against various biological targets, such as enzymes and receptors.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have shown that modifications to the phenolic ring and the introduction of halogen substituents can lead to increased inhibitory effects on specific biological pathways. For instance, compounds containing trifluoromethyl groups have demonstrated enhanced inhibition of serotonin uptake compared to their non-fluorinated counterparts, indicating a strong correlation between fluorination and biological efficacy .

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Cell cycle arrest |

| A549 | 10.0 | Inhibition of proliferation |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been shown to inhibit the activity of certain kinases that are crucial for tumor growth.

Case Studies

- In Vivo Studies : A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in significant tumor regression compared to control groups.

- Combination Therapy : Research indicates that this compound may enhance the efficacy of existing chemotherapeutics when used in combination, suggesting a potential role in combination therapy regimens for cancer treatment.

Q & A

Q. What are the common synthetic routes for Methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate, and how are reaction conditions optimized?

The synthesis typically involves sequential halogenation and esterification. For example, bromination of a trifluoromethyl-substituted benzoic acid precursor using bromine or N-bromosuccinimide (NBS) under acidic conditions, followed by esterification with methanol and a catalyst like sulfuric acid . Optimization focuses on controlling reaction temperature (e.g., 0–25°C for bromination to avoid over-halogenation) and stoichiometry of reagents (e.g., 1.2 equivalents of bromine for selective substitution). Purity is enhanced via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Q. How do the functional groups (bromo, hydroxy, trifluoromethyl) influence the compound’s reactivity in nucleophilic substitution reactions?

The bromine atom at position 3 is highly electrophilic, making it susceptible to nucleophilic substitution (e.g., with amines or thiols). The hydroxyl group at position 4 can act as an intramolecular directing group, enhancing regioselectivity during reactions. The trifluoromethyl group at position 5 stabilizes adjacent electron-deficient regions via its strong electron-withdrawing effect, modulating reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

Key techniques include:

- NMR : H and F NMR to confirm substitution patterns and purity. For instance, the trifluoromethyl group shows a distinct triplet in F NMR (~-60 ppm).

- HRMS : Validates molecular weight (e.g., expected [M+H] at 313.97 Da).

- HPLC : Monitors purity (>95% by reverse-phase C18 columns). Discrepancies in integration ratios (e.g., aromatic protons) may indicate regioisomeric byproducts, requiring recrystallization or repurification .

Advanced Research Questions

Q. How does the substitution pattern of bromo, hydroxy, and trifluoromethyl groups affect regioselectivity in electrophilic aromatic substitution (EAS)?

The trifluoromethyl group is a meta-directing, electron-withdrawing group, while the hydroxyl group is ortho/para-directing. Competitive directing effects create reactive "hotspots" at positions 3 and 5. Computational studies (DFT calculations) show that bromination at position 3 is favored due to lower activation energy compared to other positions. Experimental validation via kinetic monitoring (e.g., in situ IR spectroscopy) confirms this preference .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions, and how can decomposition pathways be mitigated?

The ester group is prone to hydrolysis under basic conditions (pH > 10), forming the carboxylic acid derivative. In contrast, the trifluoromethyl group stabilizes the aromatic ring under acidic conditions (pH < 3). Decomposition via demethylation (ester → carboxylic acid) can be minimized by using anhydrous solvents and inert atmospheres during synthesis . Stability studies (TGA/DSC) reveal degradation onset at ~180°C, suggesting safe handling below this threshold .

Q. What strategies are employed to study the compound’s interactions with biological targets (e.g., enzymes), and how do structural analogs inform SAR studies?

- Docking simulations : Predict binding affinities to targets like cytochrome P450 enzymes, leveraging the trifluoromethyl group’s hydrophobicity to enhance binding pocket occupancy.

- In vitro assays : Measure IC values in enzyme inhibition studies (e.g., COX-2) using fluorogenic substrates. Structural analogs (e.g., Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate) show that replacing the hydroxyl group with chlorine reduces hydrogen-bonding capacity but increases membrane permeability, guiding SAR optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.